Wnt pathway inhibitor 3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

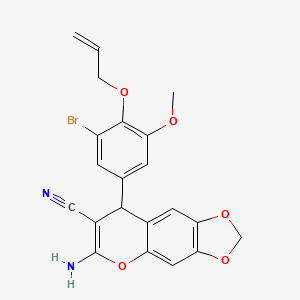

C21H17BrN2O5 |

|---|---|

分子量 |

457.3 g/mol |

IUPAC名 |

6-amino-8-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |

InChI |

InChI=1S/C21H17BrN2O5/c1-3-4-26-20-14(22)5-11(6-18(20)25-2)19-12-7-16-17(28-10-27-16)8-15(12)29-21(24)13(19)9-23/h3,5-8,19H,1,4,10,24H2,2H3 |

InChIキー |

OUSQIRTYEYYEHZ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C(=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)Br)OCC=C |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Wnt Pathway Inhibitor 3 (Compound #41)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wnt Pathway Inhibitor 3, also known as Compound #41, is a novel dipeptide-type small molecule inhibitor of the Wnt/β-catenin signaling pathway. Discovered through systematic screening of a chemical library, this compound has demonstrated potent and specific activity in downregulating the Wnt pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells, particularly in the context of Acute Myelogenous Leukemia (AML). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, including detailed experimental protocols and data presented for scientific and drug development applications.

Discovery and Synthesis

Discovery

This compound (Compound #41) was identified from a chemical compound library at Kyoto Pharmaceutical University through a screening process designed to find novel inhibitors of the Wnt/β-catenin signaling pathway. The initial screening utilized a luciferase (Luc) reporter assay to measure T-cell factor (TCF)/β-catenin transcriptional activity, a key downstream event in the canonical Wnt pathway.[1] Compound #41 emerged as a promising hit due to its ability to significantly decrease this transcriptional activity in a dose-dependent manner.

Chemical Structure

Compound #41 is a dipeptide-type inhibitor. Its discovery followed the identification of a similar dipeptide inhibitor, compound #31, which contains a homoproline residue. In contrast, Compound #41 incorporates a proline residue, a structural modification that influences its biological activity.

Synthesis

The synthesis of dipeptide-type inhibitors like Compound #41 typically involves standard solid-phase or solution-phase peptide synthesis methodologies. A general approach involves the coupling of two amino acid derivatives, followed by modifications to achieve the final compound structure.

General Dipeptide Synthesis Protocol (Illustrative):

A detailed, specific protocol for Compound #41 is not publicly available; however, a general approach for dipeptide synthesis is as follows:

-

Amino Acid Protection: The N-terminus of the first amino acid and the C-terminus of the second amino acid are protected using standard protecting groups (e.g., Fmoc for the N-terminus and a methyl or ethyl ester for the C-terminus).

-

Coupling Reaction: The protected amino acids are coupled using a coupling agent such as HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent (e.g., DMF - Dimethylformamide).

-

Deprotection: The protecting groups are removed to yield the final dipeptide. The specific deprotection steps depend on the protecting groups used.

-

Purification: The synthesized dipeptide is purified using techniques such as high-performance liquid chromatography (HPLC).

-

Characterization: The structure and purity of the final compound are confirmed using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

This compound exerts its effects by targeting the canonical Wnt/β-catenin signaling pathway. The primary mechanism involves the reduction of β-catenin protein levels, a central mediator of the pathway. By decreasing the amount of β-catenin, Compound #41 prevents its accumulation in the cytoplasm and subsequent translocation to the nucleus. This, in turn, inhibits the transcription of Wnt target genes, such as Survivin and c-MYC, which are crucial for cell proliferation and survival.[2]

The following diagram illustrates the proposed mechanism of action of this compound.

Caption: Mechanism of this compound.

Biological Evaluation and Quantitative Data

The biological activity of this compound has been assessed through a series of in vitro and in vivo experiments.

In Vitro Activity

The inhibitory effects of Compound #41 on Wnt signaling and cancer cell proliferation are summarized in the tables below.

Table 1: Inhibition of TCF/β-catenin Transcriptional Activity

| Cell Line | Assay | IC50 | Reference |

| TOP cells | Luciferase Reporter Assay | Not explicitly stated, but dose-dependent inhibition shown |

Table 2: Anti-proliferative Activity

| Cell Line | Assay | IC50 (µM) | Reference |

| KG1a (AML) | WST-8 Assay | 1.25 x IC50 used for subsequent experiments | |

| MV4;11 (AML) | WST-8 Assay | 1.25 x IC50 used for subsequent experiments | |

| HL-60 (AML) | WST-8 Assay | Dose-dependent inhibition shown | |

| U937 (AML) | WST-8 Assay | Dose-dependent inhibition shown | |

| HS68 | Proliferation Assay | 0.641 | [3] |

| Dld1 | Proliferation Assay | 0.470 | [3] |

| HCT116 | Proliferation Assay | 0.551 | [3] |

| SW480 | Proliferation Assay | 0.618 | [3] |

In Vivo Activity

The in vivo efficacy of Compound #41 was evaluated in an orthotopic mouse model of AML using KG1a-Luc/GFP cells. Treatment with Compound #41 was shown to:

-

Suppress the proliferation of AML cells in the bone marrow.

-

Prolong the overall survival of the treated mice.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TCF/β-catenin Transcriptional Activity Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

-

Cell Culture and Transfection: HEK293T cells are cultured and transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid (e.g., FOPFlash with mutated TCF/LEF binding sites).[4] A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[5]

-

Compound Treatment: Transfected cells are treated with various concentrations of this compound or a vehicle control.

-

Luciferase Activity Measurement: After a defined incubation period (e.g., 24 hours), cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.[4]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The inhibitory effect of the compound is calculated relative to the vehicle-treated control.

Western Blotting for β-catenin and Survivin

This technique is used to determine the protein levels of β-catenin and its downstream target, Survivin.

-

Cell Lysis: AML cells (e.g., KG1a and MV4;11) are treated with this compound. After treatment, cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for β-catenin and Survivin. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][7]

Cell Proliferation Assay (WST-8)

This colorimetric assay is used to assess the effect of the inhibitor on cell proliferation.

-

Cell Seeding: AML cells are seeded in a 96-well plate.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

WST-8 Reagent Addition: WST-8 reagent is added to each well.

-

Incubation: The plate is incubated to allow for the conversion of WST-8 to a formazan (B1609692) product by metabolically active cells.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8][9]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Fixation: Cells are treated with the inhibitor and then harvested. The cells are fixed, typically with cold 70% ethanol.[10]

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to eliminate RNA staining.[2]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI stain.[5]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with this compound to induce apoptosis.

-

Staining: The treated cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI) in a binding buffer.[1]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The results are used to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[6][11]

In Vivo AML Mouse Model

This model is used to evaluate the anti-leukemic efficacy of the inhibitor in a living organism.

-

Cell Implantation: Immunodeficient mice (e.g., NOD/SCID) are intravenously injected with human AML cells (e.g., KG1a) that have been engineered to express luciferase and green fluorescent protein (GFP) for in vivo imaging.

-

Compound Administration: After engraftment of the AML cells, the mice are treated with this compound or a vehicle control, typically via intraperitoneal injection or oral gavage.[12]

-

Monitoring Tumor Burden: The progression of leukemia is monitored by in vivo bioluminescence imaging.

-

Survival Analysis: The overall survival of the mice in the treatment and control groups is recorded and analyzed.

Logical and Experimental Workflows

The following diagrams illustrate the overall workflow for the discovery and evaluation of this compound.

Caption: Discovery workflow for this compound.

References

- 1. Synthesis of novel inhibitors blocking Wnt signaling downstream of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel dipeptide type inhibitor of the Wnt/β-catenin pathway suppresses proliferation of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide for Efficient Intracellular Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]

- 4. The recent progress of peptide regulators for the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptlab.unifi.it [peptlab.unifi.it]

- 6. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sanyoonoda.elsevierpure.com [sanyoonoda.elsevierpure.com]

- 9. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Fusahexin and Characterization of a Natural β‑Turn Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facilitated synthesis of proteins containing modified dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Wnt Inhibitory Factor 1 (WIF1): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wnt Inhibitory Factor 1 (WIF1) is a secreted protein that acts as a crucial endogenous antagonist of the Wnt signaling pathway. By directly binding to Wnt ligands, WIF1 prevents their interaction with cell surface receptors, thereby inhibiting the downstream cascade that plays pivotal roles in embryonic development, tissue homeostasis, and tumorigenesis. This technical guide provides an in-depth exploration of the molecular mechanism of WIF1, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways. Understanding the intricacies of WIF1 function is paramount for researchers developing novel therapeutics targeting the Wnt pathway in various pathologies, particularly cancer.

Introduction to Wnt Signaling and its Inhibition

The Wnt signaling pathway is a complex, evolutionarily conserved network of proteins that regulates fundamental cellular processes including proliferation, differentiation, migration, and apoptosis.[1] Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer.[1][2] The pathway is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches.

In the canonical pathway's "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[3][4] Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[3][5] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[3]

Given the pathway's critical role in disease, its modulation, particularly through inhibition, is a significant area of therapeutic research.[4][6] Nature has evolved several classes of secreted antagonists that fine-tune Wnt signaling, including the Dickkopf (Dkk) family, secreted Frizzled-related proteins (sFRPs), and Wnt Inhibitory Factor 1 (WIF1).[2][7]

Wnt Inhibitory Factor 1 (WIF1): Structure and Function

WIF1 is a secreted glycoprotein (B1211001) of approximately 379 amino acids.[7][8] Its structure is characterized by an N-terminal signal sequence, a unique Wnt Inhibitory Factor (WIF) domain, and five tandem epidermal growth factor (EGF)-like repeats.[7][9]

The primary function of WIF1 is to bind directly to Wnt proteins in the extracellular space, thereby preventing them from engaging with their cell-surface receptors (Fzd and LRP5/6).[1][8][9] This sequestration of Wnt ligands effectively inhibits both canonical and non-canonical Wnt signaling.[7] The WIF domain is primarily responsible for this binding activity.[10] The EGF-like domains are thought to be involved in the extracellular localization of WIF1 and may interact with glycosaminoglycans like heparan sulfate, which can influence the formation of Wnt signaling gradients during development.[10]

WIF1 has been shown to interact with a range of Wnt ligands, including Wnt3a, Wnt4, Wnt5a, Wnt7a, Wnt9a, and Wnt11.[7] Interestingly, recent studies have revealed that WIF1 can also bind to and inhibit the activity of Sonic Hedgehog (Shh), suggesting a broader role in regulating developmental signaling pathways.[11]

As a tumor suppressor, the expression of WIF1 is frequently silenced in various cancers through epigenetic mechanisms, primarily promoter hypermethylation.[2][12] This loss of WIF1 function leads to the aberrant activation of the Wnt pathway, promoting tumor growth and progression.[7][12]

Quantitative Analysis of WIF1 Activity

Precise quantitative data is essential for understanding the potency and specificity of WIF1-mediated inhibition. While comprehensive data across all Wnt ligands is still an active area of research, some key values have been reported.

| Inhibitor/Ligand Interaction | Method | Reported Value | Cell Line/System |

| Wnt pathway inhibitor 3 | Proliferation Assay | IC50: 45 nM | Not Specified |

| This compound | Proliferation Assay | IC50: 641 nM | HS68 |

| This compound | Proliferation Assay | IC50: 470 nM | Dld1 |

| This compound | Proliferation Assay | IC50: 551 nM | HCT116 |

| This compound | Proliferation Assay | IC50: 618 nM | SW480 |

| Human WIF1 - Human Shh | Reporter Assay | EC50: in the nanomolar range | Not Specified |

Note: "this compound" is a compound with a reported IC50, but its direct relation to the protein WIF1 is not explicitly stated in the source. The data is included for informational purposes.[13]

Experimental Protocols for Studying WIF1 Mechanism of Action

Elucidating the mechanism of WIF1 requires a combination of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate WIF1-Wnt Interaction

This technique is used to verify the direct physical interaction between WIF1 and a specific Wnt ligand in a cellular context.

Protocol:

-

Cell Culture and Transfection: Co-transfect mammalian cells (e.g., HEK293T) with expression vectors encoding tagged versions of WIF1 (e.g., HA-tagged) and a specific Wnt ligand (e.g., Myc-tagged).

-

Cell Lysis: After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

-

Pre-clearing: Centrifuge the lysates to pellet cellular debris. Incubate the supernatant with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Collect the pre-cleared lysate and incubate it with an antibody against one of the tags (e.g., anti-HA antibody) overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the other tag (e.g., anti-Myc antibody) to detect the co-immunoprecipitated protein.

Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.

Protocol:

-

Protein Preparation: Express and purify recombinant human WIF1 and the Wnt ligand of interest.

-

Chip Immobilization: Covalently immobilize one of the proteins (the "ligand," e.g., WIF1) onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Analysis: Flow a series of concentrations of the other protein (the "analyte," e.g., Wnt3a) over the chip surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the resonance angle.

-

Data Acquisition: Record the binding and dissociation phases in a sensorgram.

-

Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

TCF/LEF Luciferase Reporter Assay to Measure Wnt Pathway Inhibition

This cell-based assay quantifies the activity of the canonical Wnt pathway and is used to assess the inhibitory effect of WIF1.

Protocol:

-

Cell Seeding: Plate cells (e.g., HEK293T or a cancer cell line with an active Wnt pathway) in a multi-well plate.

-

Transfection: Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: Treat the cells with conditioned media containing a specific Wnt ligand (e.g., Wnt3a) in the presence or absence of varying concentrations of purified WIF1 protein.

-

Cell Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of Wnt signaling by WIF1 relative to the Wnt-treated control. Determine the IC50 value of WIF1.

Visualizing the Mechanism of WIF1 Action

Diagrams are essential for conceptualizing the complex interactions within the Wnt pathway and the inhibitory role of WIF1.

Caption: Mechanism of WIF1-mediated inhibition of the canonical Wnt signaling pathway.

References

- 1. What are WIF1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. An Eye on the Wnt Inhibitory Factor Wif1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological interventions in the Wnt pathway: inhibition of Wnt secretion versus disrupting the protein–protein interfaces of nuclear factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Frontiers | An Eye on the Wnt Inhibitory Factor Wif1 [frontiersin.org]

- 8. uniprot.org [uniprot.org]

- 9. WIF1 - Wikipedia [en.wikipedia.org]

- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 11. Wnt Inhibitory Factor 1 Binds to and Inhibits the Activity of Sonic Hedgehog [mdpi.com]

- 12. WIF1 Wnt inhibitory factor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

"Wnt pathway inhibitor 3" structure-activity relationship

An In-Depth Technical Guide on the Structure-Activity Relationship of Wnt Pathway Inhibitors

This guide provides a comprehensive overview of the Wnt signaling pathway, a critical analysis of "Wnt pathway inhibitor 3," and a broader examination of the structure-activity relationships (SAR) for inhibitors targeting the downstream components of this pathway. It is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

The Canonical Wnt/β-Catenin Signaling Pathway

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, cell fate determination, and adult tissue homeostasis.[1] Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer, making it a prime target for therapeutic intervention.[2] The pathway is broadly classified into canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) branches. This guide focuses on the canonical pathway, which is most frequently implicated in oncology.

Pathway Mechanism:

-

"Off-State" (Absence of Wnt Ligand): In the absence of a Wnt signal, a multiprotein "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), actively phosphorylates the transcriptional co-activator β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[3]

-

"On-State" (Presence of Wnt Ligand): When a Wnt ligand binds to its cell surface receptors, Frizzled (FZD) and LRP5/6, the destruction complex is inactivated.[3] This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, displacing repressors and recruiting co-activators to initiate the transcription of target genes like c-Myc and Cyclin D1, which drive cell proliferation.[3]

Below is a diagram illustrating the canonical Wnt pathway and the point of intervention for downstream inhibitors.

Profile of this compound

This compound (CAS 663213-98-7), also identified as "compound 41" in vendor literature, is a potent small-molecule inhibitor of the Wnt signaling cascade.[4]

Chemical Structure

The chemical structure of this compound is presented below. Its molecular formula is C₂₁H₁₇BrN₂O₅, with a molecular weight of 457.27 g/mol .[5]

Structure: (Image of the chemical structure for CAS 663213-98-7 would be placed here in a full whitepaper)

Biological Activity

This compound demonstrates high potency in cell-based assays. It inhibits the Wnt pathway with a 50% inhibitory concentration (IC₅₀) in the nanomolar range and shows broad antiproliferative activity against various cell lines in the sub-micromolar range.[4]

| Assay Type | Target / Cell Line | IC₅₀ Value | Reference |

| Wnt Pathway Inhibition | Not Specified | 45 nM | [4] |

| Antiproliferative Activity | HS68 (Human Foreskin Fibroblast) | 641 nM | [4] |

| Antiproliferative Activity | DLD-1 (Human Colorectal Adenocarcinoma) | 470 nM | [4] |

| Antiproliferative Activity | HCT116 (Human Colorectal Carcinoma) | 551 nM | [4] |

| Antiproliferative Activity | SW480 (Human Colorectal Adenocarcinoma) | 618 nM | [4] |

Structure-Activity Relationship (SAR) Analysis

While the primary research paper detailing the SAR of this compound is not publicly available, we can infer key relationships by analyzing its structure in the context of other well-characterized inhibitors that act on downstream components of the Wnt pathway, specifically the β-catenin/TCF protein-protein interaction (PPI).[6][7]

Analysis of the this compound Chemotype

The structure of this compound is complex, but it contains several features common to other β-catenin/TCF inhibitors:

-

Multiple Aromatic Rings: These are crucial for establishing π-π stacking and hydrophobic interactions within the binding pocket on β-catenin.

-

Hydrogen Bond Donors and Acceptors: The amide and hydroxyl groups are likely key interaction points, forming hydrogen bonds that confer specificity and affinity.

-

Rigid Core with Flexible Side Chains: A rigid scaffold correctly orients the interacting functional groups, while some conformational flexibility can allow for an induced fit.

Comparative SAR: The LF3 Chemotype

To illustrate SAR principles, we can examine LF3, a well-studied inhibitor that disrupts the β-catenin/TCF4 interaction.[2][7] LF3 has a 4-thioureido-benzenesulfonamide core. SAR studies on this class have revealed critical insights:

-

The Sulfonamide Group: This moiety is essential for activity, likely acting as a key hydrogen-bonding anchor.[7]

-

The Benzene Tail: Modifications to this part of the molecule significantly impact potency, suggesting it fits into a specific hydrophobic pocket.

-

Selectivity: Importantly, compounds like LF3 were designed to be selective, disrupting the β-catenin/TCF4 interaction without affecting the interaction between β-catenin and E-cadherin, thus preserving normal cell-cell adhesion.[2]

| Compound/Derivative | Core Structure Modification | Relative Potency | Key Takeaway |

| LF3 | 4-thioureido-benzenesulfonamide | High | The core scaffold is effective. |

| Analog 1 | Removal of Sulfonamide | Loss of Activity | Sulfonamide group is critical for binding. |

| Analog 2 | Modification of Benzene Tail | Potency Varies | This region is sensitive to steric and electronic changes. |

This comparative approach highlights that specific functional groups and their spatial arrangement are paramount for potent and selective inhibition of the β-catenin/TCF interaction. It is highly probable that the functional groups on this compound play similar roles in its binding and activity.

Experimental Protocols for Inhibitor Characterization

The characterization of a Wnt pathway inhibitor involves a tiered approach, moving from broad pathway-level screens to specific mechanistic and functional assays.

Primary Screening: TCF/LEF Luciferase Reporter (TopFlash) Assay

This is the gold-standard cell-based assay for quantifying the transcriptional output of the canonical Wnt pathway.[8]

-

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple TCF/LEF binding sites (e.g., pGL4.49).[9] When the Wnt pathway is active, the β-catenin/TCF complex binds to these sites and drives luciferase expression. An inhibitor's potency is measured by its ability to reduce the luminescent signal. A second plasmid expressing Renilla luciferase from a constitutive promoter is often co-transfected to normalize for cell number and transfection efficiency.[10]

-

Protocol Outline:

-

Cell Seeding: Plate HEK293T or a relevant cancer cell line (e.g., HCT116) in a 96-well white, clear-bottom plate and allow cells to adhere overnight.[11]

-

Transfection: Transfect cells with the TCF/LEF firefly luciferase reporter and the Renilla luciferase control plasmids using a suitable transfection reagent.[12]

-

Treatment: After 24 hours, treat the cells with a Wnt pathway agonist (e.g., Wnt3a conditioned media or a GSK3β inhibitor like CHIR99021) and a dilution series of the test inhibitor (e.g., this compound).

-

Incubation: Incubate for an additional 16-24 hours.

-

Lysis and Readout: Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.[10]

-

Analysis: Normalize the firefly luminescence to the Renilla luminescence. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀ value.[8]

-

Secondary Screening: Cell Viability (MTT/MTS) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which is essential for determining the antiproliferative effects of an inhibitor.[13]

-

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[14]

-

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., DLD-1, HCT116) in a 96-well plate and allow them to adhere.[13]

-

Treatment: Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 72 hours).[4]

-

Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[15]

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan crystals.[16]

-

Readout: Measure the absorbance of the colored solution using a microplate spectrophotometer (e.g., at 570 nm for MTT or 490 nm for MTS).[15][16]

-

Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot against inhibitor concentration to determine the antiproliferative IC₅₀.

-

Mechanistic Assay: Western Blot for β-Catenin Levels

This assay is used to confirm that the inhibitor functions by affecting the Wnt pathway, specifically by measuring its impact on the levels of total or active (non-phosphorylated) β-catenin.[17]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to β-catenin. A decrease in β-catenin levels following inhibitor treatment would confirm on-target activity.

-

Protocol Outline:

-

Cell Treatment & Lysis: Treat cells with the inhibitor for a defined period (e.g., 18 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[1]

-

Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[19]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., GAPDH or β-actin) should be probed on the same blot to ensure equal protein loading.

-

Below is a diagram illustrating a typical workflow for the discovery and characterization of a Wnt pathway inhibitor.

Conclusion

This compound is a potent, sub-micromolar antiproliferative agent that represents a promising scaffold for the development of targeted cancer therapies. While its specific structure-activity relationship has not been published, analysis of its chemotype alongside well-documented inhibitors of the β-catenin/TCF interaction provides a strong framework for understanding its mechanism and guiding future drug design. The systematic application of primary, secondary, and mechanistic assays is critical for the robust characterization of such inhibitors and for the successful optimization of lead compounds for clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Células - tronco e Derivados | CymitQuimica [cymitquimica.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [worldwide.promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. protocols.io [protocols.io]

- 17. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biocompare.com [biocompare.com]

In-Depth Technical Guide to Wnt Pathway Inhibitor 3 (CAS 663213-98-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of Wnt Pathway Inhibitor 3 (CAS 663213-98-7), a potent small molecule with significant potential in cancer research and developmental biology. This document details its mechanism of action, summarizes key quantitative data, and outlines experimental protocols for its evaluation.

Core Properties and Mechanism of Action

This compound is a chromene derivative with the molecular formula C₂₁H₁₇BrN₂O₅ and a molecular weight of 457.27 g/mol .[1] It functions as a potent antagonist of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[2][3][4] The primary mechanism of action for this class of inhibitors is the disruption of the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, a crucial step in the activation of Wnt target genes.[2][3]

In the canonical Wnt pathway, the stabilization and nuclear accumulation of β-catenin lead to its association with TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation, differentiation, and survival. By interfering with the β-catenin/TCF interaction, this compound effectively blocks this transcriptional activation, thereby inhibiting the pro-proliferative and anti-apoptotic effects of aberrant Wnt signaling observed in many cancers.[2][5]

Interestingly, this compound has also been identified as a potent inhibitor of adenylyl cyclase 1 (AC1) with an IC₅₀ value of 45 nM, identical to its Wnt pathway inhibition potency.[1][6] This dual activity suggests potential applications in research areas beyond oncology, such as neuroscience, where AC1 plays a significant role.

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and other relevant data.

| Chemical and Physical Properties | |

| CAS Number | 663213-98-7 |

| Molecular Formula | C₂₁H₁₇BrN₂O₅ |

| Molecular Weight | 457.27 g/mol [1] |

| Appearance | Solid[1] |

| Solubility | Soluble in DMSO (60 mg/mL, 131.21 mM)[1] |

| In Vitro Biological Activity | |

| Target | IC₅₀ Value |

| Wnt/β-catenin Pathway | 45 nM[6][7][8] |

| Adenylyl Cyclase 1 (AC1) | 45 nM[1][6] |

| Antiproliferative Activity (IC₅₀) | |

| Cell Line | IC₅₀ Value |

| HS68 | 641 nM[1][7] |

| Dld1 | 470 nM[1][7] |

| HCT116 | 551 nM[1][7] |

| SW480 | 618 nM[1][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the general protocols for the key experiments cited in this guide.

Wnt/β-catenin Signaling Inhibition Assay (TCF/LEF Reporter Assay)

This assay quantifies the inhibition of the canonical Wnt signaling pathway by measuring the activity of a luciferase reporter gene under the control of TCF/LEF responsive elements.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Renilla luciferase control plasmid (for normalization)

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound (CAS 663213-98-7)

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Stimulation: After a 1-hour pre-incubation with the inhibitor, stimulate the cells with Wnt3a to activate the Wnt pathway.

-

Lysis and Measurement: After 16-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antiproliferative Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

Materials:

-

Cancer cell lines (e.g., HS68, Dld1, HCT116, SW480)

-

This compound (CAS 663213-98-7)

-

Cell culture medium and supplements

-

MTS reagent

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the desired cancer cell lines into a 96-well plate at an appropriate density for each cell line.

-

Incubation: Allow the cells to adhere and grow for 24 hours.

-

Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[1][7] Include a vehicle control.

-

MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC₅₀ value.

Adenylyl Cyclase 1 (AC1) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of adenylyl cyclase 1, typically by quantifying the production of cyclic AMP (cAMP).

Materials:

-

HEK293 cells stably expressing AC1

-

This compound (CAS 663213-98-7)

-

Forskolin or other AC activator

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

-

Cell lysis buffer

-

96-well plates

Protocol:

-

Cell Seeding: Plate HEK293-AC1 cells in a 96-well plate.

-

Treatment: Pre-incubate the cells with various concentrations of this compound for a specified time.

-

Stimulation: Stimulate the cells with an AC activator like forsklin to induce cAMP production.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other sensitive detection method according to the kit manufacturer's instructions.

-

Data Analysis: Generate a standard curve for cAMP. Determine the cAMP concentration for each sample and calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control. Determine the IC₅₀ value from the dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Wnt/β-catenin Signaling Pathway and Point of Inhibition

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for Wnt Inhibitor Screening

Caption: A generalized workflow for the screening and development of Wnt pathway inhibitors.

References

- 1. targetmol.com [targetmol.com]

- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetmol.cn [targetmol.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS No. 663213-98-7 Specifications | Ambeed [ambeed.cn]

The Dichotomous Role of Dickkopf-3 (DKK3): A Technical Guide to its Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dickkopf-3 (DKK3), a member of the Dickkopf family of secreted glycoproteins, presents a complex and often contradictory role in cellular signaling and disease. Unlike its canonical Wnt-inhibiting family members, DKK3's function is highly context-dependent, acting as both a tumor suppressor and a pro-oncogenic factor in different malignancies. This technical guide provides an in-depth exploration of DKK3's core functions, its intricate involvement in key signaling pathways, and its emerging potential as a therapeutic target and biomarker. We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions to serve as a comprehensive resource for the scientific community.

Core Functions of DKK3

DKK3's primary function revolves around the modulation of cellular signaling pathways, thereby influencing a wide array of physiological and pathological processes. Its expression is frequently dysregulated in cancer, with both upregulation and downregulation reported in various tumor types.[1]

Tumor Suppressor Activities

In many cancers, including breast, colorectal, and endometrial cancer, DKK3 functions as a tumor suppressor.[2][3][4] Its expression is often silenced via promoter hypermethylation, a common epigenetic mechanism in tumorigenesis.[5] Re-expression of DKK3 in these cancer cells can lead to:

-

Induction of Apoptosis: DKK3 can trigger programmed cell death through both intrinsic and extrinsic pathways. In breast cancer cells, DKK3 expression leads to a significant increase in apoptosis, with some studies reporting as high as 37% of cells staining positive for Annexin V.[6] This is often mediated through the activation of caspase-3.[7]

-

Cell Cycle Arrest: DKK3 can halt cell cycle progression, typically at the G0/G1 phase. In breast cancer cell lines, DKK3 expression resulted in a 10% increase in the proportion of cells in the G0/G1 phase.[6]

-

Inhibition of Cell Proliferation, Migration, and Invasion: By modulating key signaling pathways, DKK3 can suppress the aggressive phenotypes of cancer cells. Overexpression of DKK3 has been shown to significantly reduce colony formation and inhibit the migratory and invasive capacities of cancer cells in vitro.[3][5]

Pro-Oncogenic Activities

Conversely, in malignancies such as head and neck squamous cell carcinoma (HNSCC) and certain subtypes of gastric and ovarian cancer, DKK3 expression is often upregulated and associated with a poorer prognosis.[8][9] In these contexts, DKK3 can promote:

-

Cell Proliferation and Tumor Growth: Overexpression of DKK3 in HNSCC cells has been shown to significantly increase cellular proliferation and in vivo tumor growth.[10]

-

Migration and Invasion: DKK3 can enhance the migratory and invasive properties of cancer cells, contributing to metastasis.[10]

-

Angiogenesis: DKK3 may play a role in remodeling the tumor vasculature, potentially by influencing the expression of angiogenic factors.[11]

DKK3 in Cellular Signaling Pathways

DKK3's multifaceted nature stems from its ability to interact with and modulate multiple signaling cascades.

Wnt/β-catenin Signaling Pathway

DKK3's role in the canonical Wnt/β-catenin pathway is complex and debated. Unlike other DKK family members that directly antagonize Wnt signaling by binding to the LRP5/6 co-receptor, DKK3's interaction is less direct and can be either inhibitory or potentiating.[1]

-

Inhibition: In its tumor-suppressive role, DKK3 often inhibits Wnt/β-catenin signaling. It can facilitate the degradation of β-catenin, preventing its nuclear translocation and the subsequent activation of TCF/LEF target genes like c-Myc and Cyclin D1.[12] An intracellular isoform, DKK3b, can sequester β-catenin in the cytoplasm by forming a complex with β-TrCP.[13]

-

Potentiation: In some cellular contexts, DKK3 has been observed to potentiate Wnt signaling. This may occur through its interaction with Kremen receptors, which are involved in the internalization of LRP5/6.[1]

References

- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 2. Loss of Dickkopf 3 Promotes the Tumorigenesis of Basal Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suppressing Effects of Dkk3 Expression on Aggressiveness and Tumorigenesis of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression of the Wnt antagonist Dickkopf-3 is associated with prognostic clinicopathologic characteristics and impairs proliferation and invasion in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic silencing of the WNT antagonist Dickkopf 3 disrupts normal Wnt/β-catenin signalling and apoptosis regulation in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DKK3 | Cancer Genetics Web [cancerindex.org]

- 9. The clinicopathological and prognostic significances of Dkk3 expression in cancers: A bioinformatics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dickkopf-3: An Update on a Potential Regulator of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epigenetic silencing of the WNT antagonist Dickkopf 3 disrupts normal Wnt/β-catenin signalling and apoptosis regulation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Multifaceted Role of Human Dickkopf-3 (DKK-3) in Development, Immune Modulation and Cancer [mdpi.com]

Role of DKK3 in canonical Wnt signaling

An In-Depth Technical Guide on the Role of DKK3 in Canonical Wnt Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer. The Dickkopf (DKK) family of secreted proteins are well-established modulators of this pathway. While DKK1, DKK2, and DKK4 are canonical antagonists, the role of Dickkopf-3 (DKK3) is far more complex and controversial. Evidence suggests DKK3 can function as both an inhibitor and a potentiator of Wnt signaling, a duality that appears to be highly dependent on the specific cellular context. This technical guide synthesizes the current understanding of DKK3's multifaceted role, detailing its proposed mechanisms of action, summarizing key quantitative findings, and providing detailed protocols for essential experimental validation.

The Canonical Wnt/β-Catenin Pathway: A Brief Overview

The canonical Wnt pathway's status is determined by the cytoplasmic stability of the transcriptional co-activator β-catenin.

-

"Off-State" (No Wnt Ligand): In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin. This phosphorylation marks it for ubiquitination by the β-TrCP E3 ligase and subsequent proteasomal degradation.[1] Cytoplasmic β-catenin levels remain low, and T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors remain in a repressed state in the nucleus.

-

"On-State" (Wnt Ligand Present): Secreted Wnt ligands bind to a co-receptor complex of a Frizzled (FZD) protein and Low-density Lipoprotein Receptor-related Protein 5 or 6 (LRP5/6). This binding leads to the recruitment of Dishevelled (DVL) and Axin to the plasma membrane, causing the disassembly of the destruction complex. As a result, β-catenin is no longer phosphorylated, leading to its stabilization and accumulation in the cytoplasm. It then translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes (e.g., c-Myc, Cyclin D1).

The DKK Family: A Tale of Canonical Antagonism

The DKK family (DKK1-4) are secreted glycoproteins that primarily function as Wnt antagonists. The canonical mechanism, best described for DKK1 and DKK2, involves high-affinity binding to the LRP5/6 co-receptor.[2] This binding is often stabilized by a single-pass transmembrane protein, Kremen (KRM1 or KRM2). The formation of a ternary DKK-LRP6-Kremen complex induces the rapid endocytosis and removal of the LRP6 co-receptor from the cell surface, effectively shutting down the cell's ability to respond to Wnt ligands.[1][2] DKK3, however, deviates significantly from this model.

The Dichotomous Role of DKK3

Unlike its family members, DKK3 exhibits a context-dependent dual role, acting as either an inhibitor or a potentiator of canonical Wnt signaling. The literature presents compelling evidence for both functions, and the prevailing mechanism appears to differ based on cell type and experimental conditions.

DKK3 as a Wnt Pathway Antagonist

In many cancer models, particularly lung, breast, and ovarian cancers, DKK3 functions as a tumor suppressor by antagonizing the Wnt/β-catenin pathway.[3][4][5]

-

Mechanism of Inhibition: The primary proposed mechanism for DKK3's antagonistic action circumvents the LRP6/Kremen axis. Instead, it is suggested that DKK3, particularly an intracellular splice variant, can interact directly with β-TrCP, a key component of the E3 ubiquitin ligase complex that targets phosphorylated β-catenin for degradation.[1] This interaction may stabilize the destruction complex or enhance its activity, leading to decreased β-catenin levels even when the pathway is stimulated.[6][7]

-

Experimental Evidence:

-

Ectopic expression of DKK3 in lung and breast cancer cells leads to a significant reduction in TCF/LEF reporter activity.[3]

-

DKK3 expression correlates with reduced nuclear accumulation of β-catenin and decreased protein levels of Wnt targets like c-Myc and Cyclin D1.[5]

-

Downregulation of DKK3, often via promoter hypermethylation in tumors, is associated with an increase in nuclear β-catenin.[5]

-

In some contexts, DKK3 expression activates the non-canonical Wnt/JNK signaling pathway, which can promote apoptosis.

-

DKK3 as a Wnt Pathway Potentiator

Conversely, several studies have demonstrated that DKK3 can enhance or potentiate canonical Wnt signaling. This function is particularly evident in cancer-associated fibroblasts (CAFs) and during certain developmental processes.[8][9]

-

Mechanism of Potentiation: This model posits that DKK3's primary interaction is not with LRP6, but with Kremen. Crucially, this interaction is thought to occur intracellularly, likely within the endoplasmic reticulum or Golgi apparatus.[8] By binding and sequestering Kremen proteins inside the cell, DKK3 prevents them from reaching the plasma membrane. The resulting low level of surface Kremen prevents the typical DKK1-mediated endocytosis of LRP6. This leads to higher steady-state levels of the LRP6 co-receptor on the cell surface, thereby sensitizing the cell and potentiating its response to Wnt ligands.[8][9]

-

Experimental Evidence:

-

Co-immunoprecipitation assays show that DKK3 interacts with Kremen1 and Kremen2, but not with LRP6.[8]

-

In cells expressing DKK3, the levels of LRP6 at the cell surface are increased.[9]

-

In the presence of the Wnt3a ligand, DKK3-expressing cells show a significantly higher induction of TCF/LEF luciferase activity compared to control cells.[8]

-

Knockdown of Kremen1 in DKK3-overexpressing cells leads to a further increase in Wnt signaling activity.[10]

-

Summary of Quantitative Data

Direct binding affinities for DKK3 interactions are not well-established in the literature. However, functional assays provide quantitative insights into its effects.

Table 1: Observed Effects of DKK3 on TCF/LEF Reporter Activity

| Cell Line | Experimental Condition | Effect on TCF/LEF Activity | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | DKK3 overexpression | ~50-60% inhibition | [3] |

| H1299 (Lung Cancer) | DKK3 overexpression | ~50% inhibition | [3] |

| HEK293 | DKK3 stable expression + Wnt3a | Potentiation (7.9-fold induction vs. 5.5-fold in control) | [8] |

| PiPS-SMCs | DKK3 overexpression + Kremen1 knockdown | Further induction of Wnt signaling | [10] |

| Renal Cells (HK-2) | DKK3 overexpression | Activation of TCF4/β-catenin |[11] |

Table 2: DKK3 Protein Interactions and Cellular Effects

| Interacting Protein | Interaction Type | Cellular Consequence | Reference |

|---|---|---|---|

| Kremen1 / Kremen2 | Direct, intracellular binding | Sequestration of Kremen, increased surface LRP6 | [8][9][10] |

| LRP6 | No direct interaction observed | DKK3 does not bind or alter LRP6 expression directly | [8] |

| β-TrCP | Proposed interaction | Enhanced β-catenin degradation | [1] |

| β-catenin | Indirect | Reduced nuclear localization (antagonistic context) | [3][5] |

| β-catenin | Indirect | Increased nuclear localization (potentiating context) |[10] |

Signaling Pathways and Experimental Logic

Signaling Pathway Diagrams

Caption: Overview of the canonical Wnt/β-catenin signaling pathway in the "Off" and "On" states.

Caption: Contrasting mechanisms of DKK1 and the proposed dual mechanisms of DKK3 in Wnt signaling.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing Wnt pathway activity using a reporter assay.

Detailed Methodologies for Key Experiments

The following protocols are generalized summaries based on common practices in the field and should be optimized for specific cell lines and reagents.

TCF/LEF Dual-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the canonical Wnt pathway.[12][13][14]

-

Cell Seeding: Seed adherent cells (e.g., HEK293T, A549) in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well. Allow cells to attach overnight.

-

Transfection: Prepare a transfection mix using a suitable reagent (e.g., Lipofectamine). For each well, co-transfect cells with:

-

100 ng of a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pTOPFlash).

-

10 ng of a constitutively expressed Renilla luciferase plasmid for normalization (e.g., pRL-TK).

-

(Optional) A plasmid expressing DKK3 or an empty vector control.

-

-

Incubation & Treatment: Incubate for 24 hours post-transfection. Replace the medium with fresh medium containing the desired treatments (e.g., recombinant Wnt3a, purified DKK3 protein, vehicle controls). Incubate for an additional 18-24 hours.

-

Cell Lysis: Remove the medium and gently wash the cells once with 1X Phosphate-Buffered Saline (PBS). Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

-

Luminescence Measurement:

-

Transfer 20 µL of lysate to a 96-well white opaque assay plate.

-

Use a luminometer equipped with dual injectors. First, inject the firefly luciferase substrate and measure the luminescence.

-

Second, inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure the Renilla luminescence.

-

-

Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. This normalized value represents the Wnt signaling activity.

Co-Immunoprecipitation (Co-IP) to Detect DKK3-Kremen Interaction

This method is used to determine if two proteins physically interact within a cell.[15]

-

Cell Culture & Lysis: Culture cells (e.g., HEK293T) transiently overexpressing tagged versions of DKK3 (e.g., V5-DKK3) and Kremen1 (e.g., HA-Kremen1).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40 and protease/phosphatase inhibitors). Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris.

-

Pre-Clearing: Transfer the supernatant to a new tube. Add Protein A/G beads and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and collect the pre-cleared lysate.

-

Immunoprecipitation: To the pre-cleared lysate, add the primary antibody (e.g., anti-V5 antibody to pull down DKK3). As a negative control, use an isotype-matched IgG. Incubate overnight at 4°C with rotation.

-

Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins and denature them.

-

Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform a Western blot and probe with an antibody against the putative interacting partner (e.g., anti-HA antibody to detect Kremen1). A band in the anti-V5 IP lane, but not the IgG control lane, indicates an interaction.

Subcellular Fractionation for β-catenin Localization

This protocol separates cellular components to determine if β-catenin has translocated to the nucleus.[15][16][17]

-

Cell Harvesting: After treatment, harvest cells by scraping into ice-cold PBS. Centrifuge to obtain a cell pellet.

-

Cytoplasmic Extraction: Resuspend the pellet in a hypotonic buffer without detergent (e.g., containing HEPES, KCl, MgCl2, and protease inhibitors). Allow cells to swell on ice for 15 minutes.

-

Cell Lysis: Add a small amount of a mild detergent (e.g., NP-40) and vortex briefly. Lyse the plasma membrane via Dounce homogenization or passage through a fine-gauge needle.

-

Isolate Nuclei: Centrifuge the lysate at a low speed (~500-800 x g) for 10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Nuclear Extraction: Wash the nuclear pellet with buffer. Resuspend the pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation to lyse the nuclei.

-

Fraction Collection: Centrifuge at high speed (~16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear fraction.

-

Western Blot Analysis: Quantify the protein concentration of both the cytoplasmic and nuclear fractions. Analyze equal amounts of protein from each fraction by Western blot. Probe for β-catenin, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-Tubulin) to confirm the purity of the fractions.

Conclusion and Future Directions

The role of DKK3 in canonical Wnt signaling is complex, defying the simple antagonistic classification of its family members. The evidence points to a sophisticated, context-dependent regulatory function where DKK3 can either inhibit or potentiate the pathway. The inhibitory mechanism likely involves intracellular modulation of the β-catenin destruction complex, while the potentiating mechanism appears to be mediated by the intracellular sequestration of Kremen, leading to enhanced LRP6 surface availability.

For researchers and drug developers, this duality is critical. Targeting DKK3 could have opposing effects depending on the cellular milieu of the target disease. A pro-tumorigenic effect might be observed in cancers where DKK3 potentiates Wnt signaling in the stroma, while a tumor-suppressive effect could be seen in epithelial cancers where it antagonizes β-catenin directly. Future research must focus on elucidating the precise molecular switches that dictate which function of DKK3 dominates in a given physiological or pathological state. Identifying these contextual factors will be paramount to successfully leveraging DKK3 as a therapeutic target or biomarker.

References

- 1. mdpi.com [mdpi.com]

- 2. The Multifaceted Role of Human Dickkopf-3 (DKK-3) in Development, Immune Modulation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DKK3, Downregulated in Invasive Epithelial Ovarian Cancer, Is Associated with Chemoresistance and Enhanced Paclitaxel Susceptibility via Inhibition of the β-Catenin-P-Glycoprotein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of Dkk3 activates beta-catenin/TCF-4 signaling in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dickkopf-3 and β-catenin play opposite roles in the Wnt/β-catenin pathway during the abnormal subchondral bone formation of human knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Dickkopf3 interactions with Wnt signaling receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt Reporter Activity Assay [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. Nuclear and cytoplasmic fractions [bio-protocol.org]

- 17. interchim.fr [interchim.fr]

DKK3: A Potential Tumor Suppressor in Breast Cancer - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dickkopf-3 (DKK3), a member of the Dickkopf family of secreted proteins, is emerging as a critical player in breast cancer pathogenesis. Unlike other DKK family members that primarily antagonize the canonical Wnt/β-catenin signaling pathway, DKK3 exerts its tumor-suppressive functions through a more complex and multifaceted mechanism. Extensive research has demonstrated that DKK3 expression is frequently downregulated in breast cancer tissues and cell lines, primarily due to epigenetic silencing via promoter hypermethylation. This loss of DKK3 expression is associated with more aggressive tumor phenotypes and poorer patient prognosis. This technical guide provides a comprehensive overview of the role of DKK3 as a tumor suppressor in breast cancer, detailing its molecular mechanisms, summarizing key quantitative data, and providing detailed experimental protocols for its study. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate DKK3 as a potential biomarker and therapeutic target in breast cancer.

DKK3 Expression and Regulation in Breast Cancer

Downregulation of DKK3 in Breast Cancer

A significant body of evidence indicates that DKK3 expression is markedly reduced at both the mRNA and protein levels in a substantial proportion of breast cancers compared to normal breast tissue.[1][2][3][4] This downregulation is observed across various breast cancer subtypes, with a particularly pronounced decrease in aggressive forms such as triple-negative breast cancer (TNBC).[4][5]

Epigenetic Silencing by Promoter Hypermethylation

The primary mechanism responsible for the silencing of DKK3 expression in breast cancer is the hypermethylation of CpG islands within its promoter region.[3][6] This epigenetic modification leads to a condensed chromatin state, preventing the binding of transcription factors and thereby inhibiting gene expression. Demethylating agents have been shown to restore DKK3 expression in breast cancer cell lines, further confirming the role of promoter hypermethylation in its silencing.[3]

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on DKK3 in breast cancer, providing a clear overview for comparative analysis.

Table 1: Frequency of DKK3 Downregulation in Breast Cancer

| Sample Type | Percentage of Downregulation | Reference |

| Primary Breast Carcinomas (mRNA) | 68% (27 of 40) | [3] |

| Breast Cancer Cell Lines (mRNA) | 71% (5 of 7) | [3] |

| Breast Cancer Tissues vs. Healthy (mRNA) | 78% median expression loss | [4] |

Table 2: DKK3 Promoter Methylation Frequency in Breast Cancer

| Sample Type | Percentage of Methylation | Reference |

| Primary Breast Carcinomas | 61% (92 of 150) | [6] |

| Primary Breast Carcinomas | 61.3% (92 of 150) | [7][8] |

| Breast Cancer Patients (Blood-based) | 22.5% (9 of 40) | [9] |

| Normal Breast Tissues | 5.3% (1 of 19) | [7] |

Table 3: Association of DKK3 Methylation with Patient Survival (10-Year Follow-up)

| Survival Metric | DKK3 Methylated Tumors | DKK3 Unmethylated Tumors | p-value | Reference |

| Overall Survival (OS) | 54% | 97% | < 0.001 | [7] |

| Disease-Free Survival (DFS) | 58% | 78% | 0.037 | [7] |

Tumor Suppressive Functions of DKK3

DKK3 exerts its tumor-suppressive effects in breast cancer through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of the epithelial-mesenchymal transition (EMT).

Induction of Apoptosis and Cell Cycle Arrest

Ectopic expression of DKK3 in breast cancer cell lines has been shown to induce apoptosis and cause cell cycle arrest, thereby inhibiting tumor cell proliferation.[4][10][11] This pro-apoptotic effect is mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10][12]

Inhibition of Epithelial-Mesenchymal Transition (EMT)

DKK3 plays a role in maintaining the epithelial phenotype of breast cancer cells. Its re-expression in mesenchymal-like breast cancer cells can lead to a partial restoration of epithelial characteristics, including the upregulation of E-cadherin and downregulation of mesenchymal markers like Snail.[4][11] This suggests that the loss of DKK3 may contribute to the acquisition of an invasive and metastatic phenotype by promoting EMT.

DKK3 and Intracellular Signaling Pathways

The tumor-suppressive functions of DKK3 are intricately linked to its modulation of key intracellular signaling pathways, most notably the Wnt and JNK pathways.

Modulation of Wnt Signaling

While DKK3's interaction with the canonical Wnt/β-catenin pathway is complex and not fully elucidated, evidence suggests it can indirectly inhibit this pathway.[10][13] Unlike other DKK members, DKK3 does not directly bind to LRP5/6.[3] However, its loss is associated with β-catenin accumulation.[13] DKK3 is also reported to inhibit a non-canonical Wnt signaling branch, the planar cell polarity (PCP) pathway, which involves the activation of JNK.[3]

Activation of the JNK Pathway

DKK3 has been shown to activate the JNK signaling pathway, which is a key mediator of its pro-apoptotic effects in breast cancer cells.[10][12] The activation of JNK can lead to the phosphorylation of various downstream targets that regulate apoptosis and cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study DKK3 in breast cancer.

Methylation-Specific PCR (MSP)

Objective: To determine the methylation status of the DKK3 promoter.

-

DNA Extraction and Bisulfite Conversion:

-

Extract genomic DNA from breast cancer tissues or cell lines using a standard DNA extraction kit.

-

Treat 1 µg of genomic DNA with sodium bisulfite using a commercially available kit (e.g., EpiTect Bisulfite Kit, Qiagen). This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

-

PCR Amplification:

-

Perform two separate PCR reactions for each bisulfite-converted DNA sample using primers specific for either the methylated or the unmethylated DKK3 promoter sequence.

-

Primer Sequences for DKK3:

-

PCR Conditions:

-

Initial denaturation at 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 63°C for 30 seconds.[9]

-

Extension at 72°C for 30 seconds.

-

-

Final extension at 72°C for 7 minutes.

-

-

-

Gel Electrophoresis:

-

Visualize the PCR products on a 2% agarose (B213101) gel stained with ethidium (B1194527) bromide. The presence of a band in the reaction with methylated-specific primers indicates promoter methylation, while a band in the reaction with unmethylated-specific primers indicates an unmethylated promoter.

-

Reverse Transcription PCR (RT-PCR)

Objective: To quantify DKK3 mRNA expression levels.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from breast cancer tissues or cell lines using a suitable RNA extraction method (e.g., TRIzol reagent).

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using DKK3-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Primer Sequences for DKK3 (example):

-

Forward: 5'-AGCAACCCAGAAGAGCACAG-3'

-

Reverse: 5'-GGTCTGCACTCTTGTTGTCG-3'

-

-

Normalize DKK3 expression to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in RNA input.

-

Calculate the relative expression of DKK3 using the ΔΔCt method.

-

Western Blotting

Objective: To detect and quantify DKK3 protein expression.

-

Protein Extraction and Quantification:

-

Lyse breast cancer cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors.

-

Quantify the total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of total protein per lane on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against DKK3 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C.[2][14][15]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Normalize DKK3 protein levels to a loading control (e.g., β-actin, GAPDH).

-

Immunohistochemistry (IHC)

Objective: To determine the localization and expression of DKK3 protein in breast tissue sections.

-

Tissue Preparation:

-

Fix breast tumor and normal adjacent tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Cut 4-µm thick sections and mount them on positively charged slides.

-

-

Antigen Retrieval and Staining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a blocking serum.

-

Incubate the sections with a primary antibody against DKK3 overnight at 4°C.[1][2][16]

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Develop the signal with a DAB chromogen substrate.

-

Counterstain with hematoxylin.

-

-

Scoring and Analysis:

-

Evaluate the staining intensity and the percentage of positive cells. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.

-

Conclusion and Future Directions